

Introduction: The Emergence of a Key Difluoromethylating Agent

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Compound of Interest

Compound Name: sodium difluoromethanesulfinate

Cat. No.: B2935555

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In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Among these, the difluoromethyl group ($-\text{CF}_2\text{H}$) has garnered significant attention due to its unique characteristics; it can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability and cell membrane permeability.[2][3] **Sodium difluoromethanesulfinate** ($\text{CHF}_2\text{NaO}_2\text{S}$), often referred to as the Baran DFMS Reagent, has emerged as a powerful and versatile reagent for introducing this valuable moiety into complex organic structures.[4] This guide provides a comprehensive overview of its safety, chemical properties, and application, tailored for researchers and professionals in drug development.

Core Safety Directives: A Comprehensive SDS Analysis

Handling **sodium difluoromethanesulfinate** requires strict adherence to safety protocols due to its hazardous nature. The following information is synthesized from supplier Safety Data Sheets (SDS) and provides a critical overview of its risk profile.[5][6]

Hazard Identification and GHS Classification

Sodium difluoromethanesulfinate is classified as a hazardous substance. The primary dangers are its corrosive nature and its toxicity upon ingestion.

- Signal Word: Danger[5][6]

- GHS Pictograms:
 - GHS05: Corrosion
 - GHS07: Exclamation Mark
- Hazard Statements:
 - H302: Harmful if swallowed.[\[5\]](#)[\[6\]](#)
 - H314: Causes severe skin burns and eye damage.[\[5\]](#)[\[6\]](#)
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

Precautionary Measures and Handling

Proper personal protective equipment (PPE) and handling procedures are mandatory to mitigate exposure risks.

Protocol	Precautionary Statements (P-codes)	Rationale & Best Practices
Prevention	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection.	The compound is corrosive. Use nitrile or neoprene gloves, safety goggles with side shields, and a lab coat. All handling should be performed within a chemical fume hood.
Response	P302 + P352: IF ON SKIN: Wash with plenty of water. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. P362 + P364: Take off contaminated clothing and wash it before reuse.	Immediate and thorough decontamination is critical. For eye contact, an eyewash station should be used for at least 15 minutes. Do not delay in seeking medical attention.
Storage	P403+P233: Store in a well-ventilated place. Keep container tightly closed.	Store in an inert atmosphere (e.g., under nitrogen) at recommended temperatures (2-8°C or -20°C) to maintain stability and prevent degradation. ^{[5][7]}
Disposal	P501: Dispose of contents/container in accordance with	Dispose of as hazardous chemical waste. Do not discard into the environment.

local/regional/national/international regulations.

Physicochemical and Computational Data

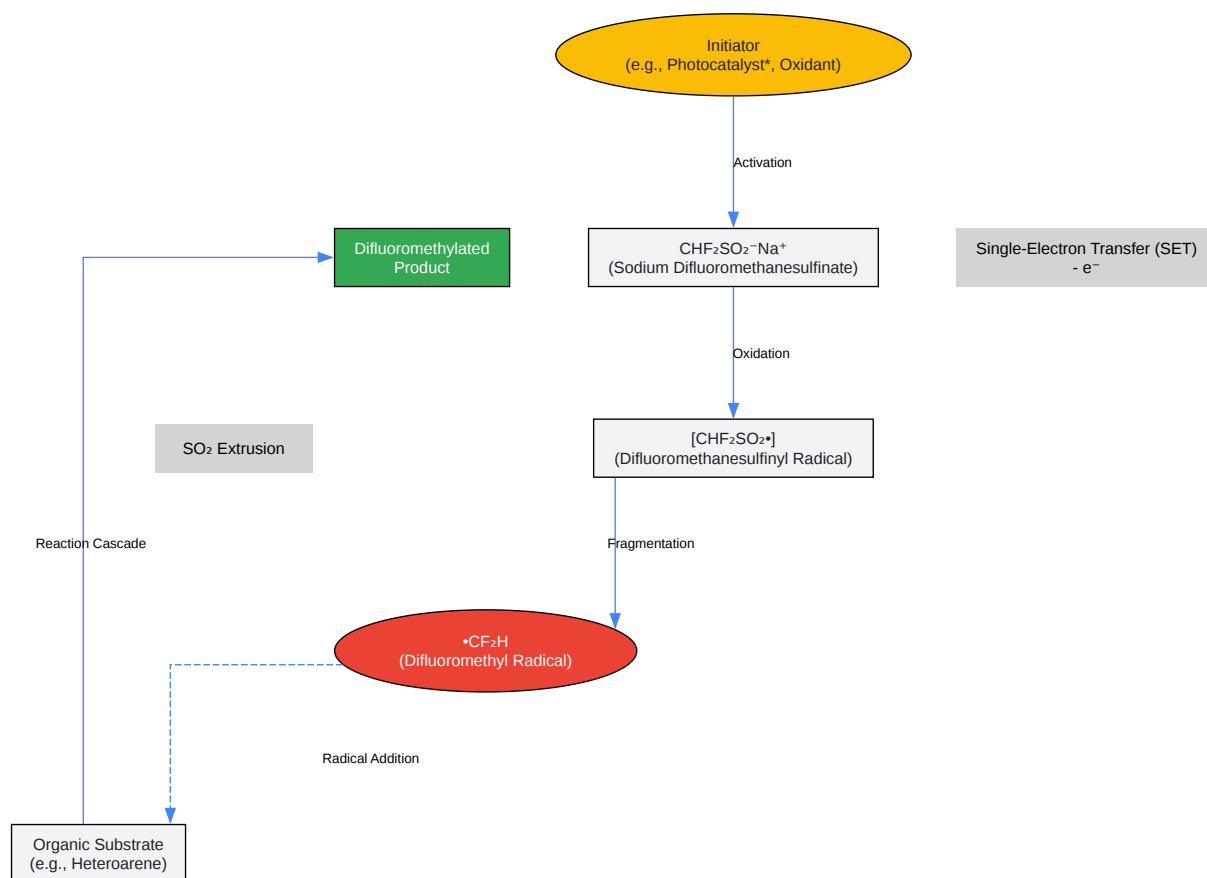
Understanding the fundamental properties of **sodium difluoromethanesulfinate** is essential for its effective use in synthesis.

Property	Value	Source
CAS Number	275818-95-6	[4][7]
Molecular Formula	CHF ₂ NaO ₂ S	[4][7]
Molecular Weight	138.07 g/mol	[7]
Appearance	White to light yellow powder/crystal	[8]
Purity	Typically ≥80% to >98%	
InChI Key	WRYSLFYACKIPNN-UHFFFAOYSA-M	[5]
SMILES	O=S(C(F)F)O[Na]	[7]
Storage Temperature	Inert atmosphere, 2-8°C or -20°C	[5][7]
Topological Polar Surface Area (TPSA)	26.3 Å ²	[7]
LogP	-0.0272	[7]

Mechanism of Action: Generation of the Difluoromethyl Radical

Sodium difluoromethanesulfinate's primary utility stems from its ability to serve as a precursor to the highly reactive difluoromethyl radical (•CF₂H). This transformation is typically achieved through a single-electron oxidation process, which can be initiated by various

methods, including photocatalysis or chemical oxidants.^{[3][9]} The generation of this radical under mild conditions is a key advantage, allowing for broad functional group compatibility in complex molecules.^[3]



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Caption: Generation of the $\bullet\text{CF}_2\text{H}$ radical from **sodium difluoromethanesulfinate**.

Applications in Drug Discovery and Late-Stage Functionalization

The difluoromethylation of heterocycles and other pharmaceutically relevant scaffolds is a critical strategy in medicinal chemistry.[1] **Sodium difluoromethanesulfinate** has proven to be an exceptional reagent for this purpose, particularly in late-stage functionalization, where modifications are made to complex, drug-like molecules.

Radical C-H difluoromethylation using this reagent allows for direct installation of the $-\text{CF}_2\text{H}$ group without pre-functionalization of the substrate, which is a significant synthetic advantage.[10] Photocatalytic methods, often employing catalysts like Eosin Y or rose bengal under visible light, have been developed to generate the $\bullet\text{CF}_2\text{H}$ radical from **sodium difluoromethanesulfinate** with high efficiency and under mild conditions, making the process compatible with sensitive functional groups often found in drug candidates.[10] This approach has been successfully applied to a broad range of heteroarenes, including pyridines, indoles, and quinoxalin-2-ones, which are prevalent skeletons in pharmaceuticals.[2][10]

Experimental Protocol: Photocatalytic Difluoromethylation of a Heteroarene

This section provides a representative, self-validating protocol for the difluoromethylation of a generic heteroaromatic substrate using **sodium difluoromethanesulfinate**, adapted from established methodologies.[10]

Objective: To install a difluoromethyl group onto a heteroaromatic compound via a visible-light-driven radical reaction.

Materials:

- Heteroaromatic Substrate (1.0 eq)
- **Sodium Difluoromethanesulfinate** (2.0 - 3.0 eq)
- Photocatalyst (e.g., Rose Bengal, 1-3 mol%)
- Solvent (e.g., Acetonitrile/Water mixture)

- Reaction vessel (e.g., borosilicate vial with stir bar)
- Light Source (e.g., Blue or Green LEDs)

Step-by-Step Methodology:

- Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the heteroaromatic substrate (e.g., 0.2 mmol, 1.0 eq).
- Reagent Addition: Add **sodium difluoromethanesulfinate** (e.g., 0.4 mmol, 2.0 eq) and the photocatalyst (e.g., 0.004 mmol, 2 mol%).
- Solvent Addition: Add the designated solvent system (e.g., 2 mL of a 1:1 mixture of CH₃CN/H₂O).
- Degassing (Causality Check): Seal the vial and sparge the mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical to remove dissolved oxygen, which can quench the excited state of the photocatalyst and interfere with the radical chain process.
- Initiation and Reaction: Place the sealed vial approximately 5-10 cm from the LED light source. Begin vigorous stirring and irradiation. The reaction is typically run at room temperature.
- Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2-4 hours). The disappearance of the starting material and the appearance of a new, typically more non-polar spot, indicates product formation.
- Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired difluoromethylated compound.

- Characterization: Confirm the structure and purity of the final product using standard analytical techniques (^1H NMR, ^{19}F NMR, ^{13}C NMR, and HRMS). The presence of a characteristic triplet in the ^1H NMR and a doublet of triplets in the ^{19}F NMR is a key indicator of the $-\text{CF}_2\text{H}$ group.



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Caption: Experimental workflow for photocatalytic difluoromethylation.

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